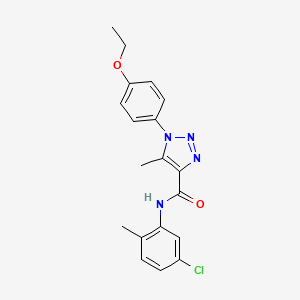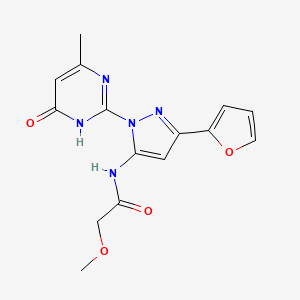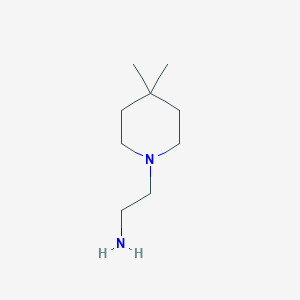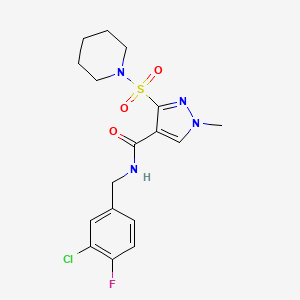![molecular formula C10H17NO B2737593 7-Ethyl-1-azaspiro[3.5]nonan-2-one CAS No. 1339435-12-9](/img/structure/B2737593.png)
7-Ethyl-1-azaspiro[3.5]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Pheromone Synthesis
The study of spirocyclic ketals, such as 2-Ethyl-1,6-dioxaspiro[4.4]nonane, has led to systematic investigations due to their identification as principal aggregation pheromones in some bark beetles. This research emphasizes the significance of such compounds in understanding insect behavior and developing environmentally friendly pest control methods (Francke & Reith, 1979).
Antiviral Drug Development
Recent studies have identified a series of 1-thia-4-azaspiro[4.5]decan-3-ones as potent inhibitors against human coronavirus 229E replication. This discovery points to the scaffold of 1-thia-4-azaspiro[4.5]decan-3-one as a promising candidate for antiviral drug development, showcasing the potential of spiro compounds in addressing global health challenges like viral pandemics (Apaydın et al., 2019).
Dopamine Agonist Activity
Investigations into the pharmacological properties of certain spirodecanes have revealed potential dopamine agonist activity, particularly in peripheral nervous system applications. Although central nervous system activity was not observed, the potent dopamine agonist activity in specific assays suggests a potential avenue for developing new therapeutic agents targeting dopaminergic systems (Brubaker & Colley, 1986).
Antibacterial Activity Against Respiratory Pathogens
Research into novel quinolines bearing the azaspiroheptan moiety has yielded compounds with potent antibacterial activity against a variety of respiratory pathogens. These findings underscore the utility of spiro compounds in developing new treatments for respiratory tract infections, including those caused by multidrug-resistant strains (Odagiri et al., 2013).
properties
IUPAC Name |
7-ethyl-1-azaspiro[3.5]nonan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-8-3-5-10(6-4-8)7-9(12)11-10/h8H,2-7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNVWLQNBWSCAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2(CC1)CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-1-azaspiro[3.5]nonan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2737510.png)


![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide](/img/structure/B2737513.png)
![N-(5-chloro-2-cyanophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2737514.png)
![5-[(4-chlorophenyl)sulfonyl-methylamino]-N-ethyl-2,4-dimethylbenzenesulfonamide](/img/structure/B2737515.png)
![8-(3-{[(5-methyl-2-furyl)methyl]amino}pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2737516.png)



![1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2737522.png)
![(1S,2R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2737527.png)

![6-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2737532.png)